molecular formula C9H12N2O2 B072413 Aniline, 2,4,6-trimethyl-3-nitro- CAS No. 1521-60-4

Aniline, 2,4,6-trimethyl-3-nitro-

Cat. No.: B072413
CAS No.: 1521-60-4
M. Wt: 180.2 g/mol
InChI Key: CLNCRNJUFHMIAE-UHFFFAOYSA-N
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Description

Aniline, 2,4,6-trimethyl-3-nitro- is an organic compound with the molecular formula C9H12N2O2. It is an aromatic amine that is of significant interest in various chemical industries due to its unique properties and applications. This compound is characterized by the presence of three methyl groups and one nitro group attached to the benzene ring, along with an amino group.

Preparation Methods

The synthesis of Aniline, 2,4,6-trimethyl-3-nitro- typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction. The nitration process is carried out using a mixture of sulfuric acid and nitric acid, which selectively introduces a nitro group at the 3-position of the mesitylene ring. The reaction conditions must be carefully controlled to avoid oxidation of the methyl groups. The resulting 2,4,6-trimethyl-3-nitrobenzene is then subjected to catalytic hydrogenation to reduce the nitro group to an amino group, yielding Aniline, 2,4,6-trimethyl-3-nitro- .

Chemical Reactions Analysis

Aniline, 2,4,6-trimethyl-3-nitro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using hydrogenation or other reducing agents.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.

    Condensation: It can react with aldehydes and ketones to form Schiff bases and other condensation products.

Common reagents used in these reactions include hydrogen gas for reduction, halogens for halogenation, and sulfuric acid for sulfonation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Aniline, 2,4,6-trimethyl-3-nitro- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other aromatic compounds. It is also involved in the preparation of various ligands and catalysts.

    Biology: This compound is used in the study of enzyme mechanisms and as a model compound in biochemical research.

    Industry: Aniline, 2,4,6-trimethyl-3-nitro- is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Aniline, 2,4,6-trimethyl-3-nitro- involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules. These interactions can lead to changes in enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Aniline, 2,4,6-trimethyl-3-nitro- can be compared with other similar compounds such as:

    2,4,6-Trimethylaniline: Lacks the nitro group and is primarily used as a precursor to dyes and ligands.

    2,4,6-Trinitrotoluene (TNT): Contains three nitro groups and is well-known for its explosive properties.

    3-Nitroaniline: Contains a single nitro group but lacks the methyl groups, making it less sterically hindered.

The uniqueness of Aniline, 2,4,6-trimethyl-3-nitro- lies in its combination of methyl and nitro groups, which confer distinct chemical reactivity and applications compared to its analogs .

Properties

IUPAC Name

2,4,6-trimethyl-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-4-6(2)9(11(12)13)7(3)8(5)10/h4H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNCRNJUFHMIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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